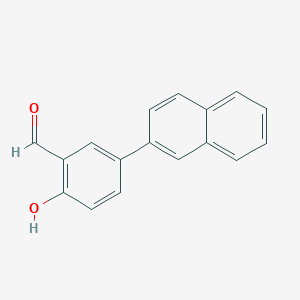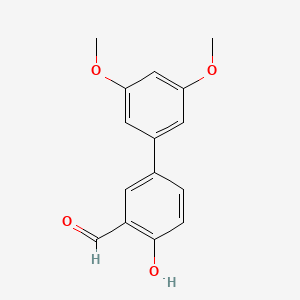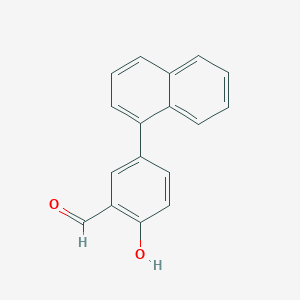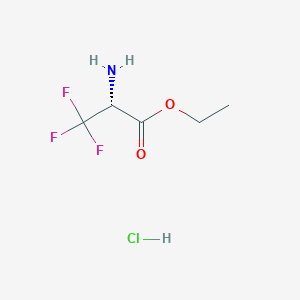![molecular formula C11H17BrClNO2 B6344057 2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride CAS No. 1240568-83-5](/img/structure/B6344057.png)
2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride can be represented by the SMILES notation: CCCNCc1cc(c(c(c1)Br)O)OC . The InChI representation is: InChI=1S/C11H16BrNO2/c1-3-4-13-7-8-5-9(12)11(14)10(6-8)15-2/h5-6,13-14H,3-4,7H2,1-2H3 .Scientific Research Applications
Antioxidant Activities of Bromophenols
A study on bromophenol derivatives isolated from the marine red alga Rhodomela confervoides identified new compounds and evaluated their free radical scavenging activity. This research highlights the potential of bromophenols as natural antioxidants, with some compounds exhibiting potent activities stronger than or comparable to known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid (Li, Li, Gloer, & Wang, 2011).
Antimicrobial and Antibacterial Agents
Another study focused on the synthesis and characterization of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives, assessing their antibacterial activities against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. The findings underscore the potential application of these compounds as antibacterial agents, contributing to the development of new treatments against bacterial infections (Zhou, Ma, Yuan, Han, Liu, & Zhu, 2015).
Synthesis and Characterization of Schiff Base Complexes
Research on Schiff base complexes derived from bromophenol derivatives has demonstrated their synthesis and characterization, revealing their potential in creating complex metal-organic structures. Such studies are fundamental in the field of coordination chemistry, providing a basis for the development of materials with novel properties for applications in catalysis, molecular recognition, and more (Xue, Han, Zhao, & Feng, 2012).
Crystal Structures and Molecular Characterization
The structural characterization of bromophenol derivatives through X-ray crystallography and other spectroscopic methods offers valuable insights into the molecular architecture of these compounds. This information is crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains, including materials science and pharmaceutical research (Dong, Li, Meng, Zhou, & Ma, 2015).
Mechanism of Action
Target of Action
The primary target of 2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride, also known as bromoxylenol blue, is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the bacterial cell wall.
Mode of Action
The compound acts as a slow, tight-binding inhibitor of InhA . It binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of mycolic acids. This leads to the weakening of the bacterial cell wall and eventually results in the death of the bacteria.
Biochemical Pathways
The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway , which is responsible for the biosynthesis of mycolic acids . The downstream effect of this inhibition is the disruption of the bacterial cell wall structure and function.
Result of Action
The primary result of the compound’s action is the disruption of the bacterial cell wall due to the inhibition of mycolic acid synthesis . This leads to the death of Mycobacterium tuberculosis, making the compound potentially useful in the treatment of tuberculosis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other substances that can interact with the compound. For instance, as a pH indicator dye, the compound’s color changes depending on the acidity or alkalinity of the solution.
properties
IUPAC Name |
2-bromo-6-methoxy-4-(propylaminomethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-3-4-13-7-8-5-9(12)11(14)10(6-8)15-2;/h5-6,13-14H,3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBQOYOHANNGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C(=C1)Br)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B6343984.png)
amine hydrochloride](/img/structure/B6343990.png)

![2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344013.png)

![1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B6344038.png)
amine hydrochloride](/img/structure/B6344051.png)
amine hydrochloride](/img/structure/B6344071.png)

![Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344084.png)

